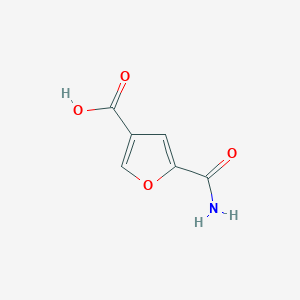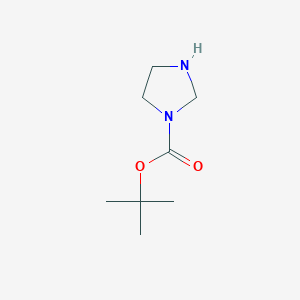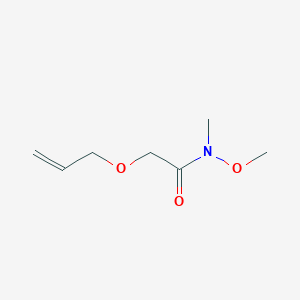
3-Amino-2-methyl-3-phenylpropanoic acid hydrochloride
Descripción general
Descripción
“3-Amino-2-methyl-3-phenylpropanoic acid hydrochloride” is a chemical compound with the molecular weight of 215.68 . It is also known as 2-methyl-3-phenyl-beta-alanine hydrochloride . The compound is typically stored at room temperature and comes in the form of a powder .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, amidoalkylation of the lithium enolate of (4 S,5 R)-4-methyl-5-phenyl-3- (phenylacetyl)oxazolidin-2-one 5 by 1- (N -benzyloxycarbonylaminomethyl)benzotriazole 2c, followed by cleavage of the oxazolidinone chiral auxiliary and of the N -benzyloxycarbonyl group, gave ®- (+)-3-amino-2-phenylpropanoic acid 1 .Molecular Structure Analysis
The InChI code for this compound is 1S/C10H13NO2.ClH/c1-7(10(12)13)9(11)8-5-3-2-4-6-8;/h2-7,9H,11H2,1H3,(H,12,13);1H . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a powder that is stored at room temperature . It has a molecular weight of 215.68 .Aplicaciones Científicas De Investigación
Cross-Coupling of C–H Bonds
Wan et al. (2013) developed a method for the meta-C–H arylation and methylation of 3-phenylpropanoic acid derivatives. They utilized a unique combination of a U-shaped template and a mono-protected amino acid ligand, essential for successful cross-coupling of C–H bonds with organoborons. This approach may have implications for the modification and functionalization of similar compounds including 3-Amino-2-methyl-3-phenylpropanoic acid hydrochloride (Wan, L., Dastbaravardeh, N., Li, G., & Yu, J., 2013).
Synthesis of β-hydroxy-α-amino Acids
Davies et al. (2013) discussed the synthesis of both diastereoisomers of various β-hydroxy-α-amino acids, including 2-amino-3-hydroxy-3-phenylpropanoic acid. Their approach involved enantiopure α-hydroxy-β-amino esters, which were later converted to the corresponding aziridines and then underwent ring-opening reactions. This research indicates potential pathways for synthesizing derivatives of 3-Amino-2-methyl-3-phenylpropanoic acid hydrochloride (Davies, S., Fletcher, A. M., Frost, A. B., Lee, J. A., Roberts, P. M., & Thomson, J. E., 2013).
Preparation of Optically Active Amino Acids
Shiraiwa et al. (2006) explored the preparation of optically active threo-2-amino-3-hydroxy-3-phenylpropanoic acid through optical resolutions. They utilized various techniques like preferential crystallization, showing a method to obtain enantiomerically pure forms of similar compounds, potentially including 3-Amino-2-methyl-3-phenylpropanoic acid hydrochloride (Shiraiwa, T., Kawashima, Y., Ikaritani, A., Suganuma, Y., & Saijoh, R., 2006).
Chemo-Enzymatic Routes in Synthesis
Zhao et al. (2014) reported a chemo-enzymatic method for preparing (S)-3-Hydroxy-3-phenylpropanoic acid, a compound similar to 3-Amino-2-methyl-3-phenylpropanoic acid hydrochloride. Their method involved the use of Porcine pancreas lipase as a biocatalyst, indicating the potential of biocatalysis in the synthesis of similar amino acid derivatives (Zhao, Y., Ma, H. R., Fu, Z., & Zhang, G., 2014).
Synthesis and Complexation Studies
Brown et al. (1993) conducted a study on the complexation of various acids, including (RS)–2-phenylpropanoic acids, with β-cyclodextrin. Their findings on the stability constants and chiral discrimination could provide insights into the complexation behavior of similar compounds like 3-Amino-2-methyl-3-phenylpropanoic acid hydrochloride (Brown, S. E., Coates, J., Duckworth, P., Lincoln, S., Easton, C., & May, B., 1993).
Safety And Hazards
Propiedades
IUPAC Name |
3-amino-2-methyl-3-phenylpropanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2.ClH/c1-7(10(12)13)9(11)8-5-3-2-4-6-8;/h2-7,9H,11H2,1H3,(H,12,13);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEZVTRMGOUQUGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC=CC=C1)N)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-2-methyl-3-phenylpropanoic acid hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-[(3-Bromobenzene)sulfonyl]-4-methylhomopiperazine](/img/structure/B1525904.png)









